Hexadecanal-d5

描述

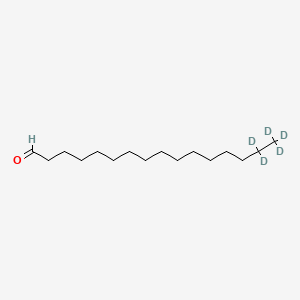

Structure

3D Structure

属性

分子式 |

C16H32O |

|---|---|

分子量 |

245.45 g/mol |

IUPAC 名称 |

15,15,16,16,16-pentadeuteriohexadecanal |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3/i1D3,2D2 |

InChI 键 |

NIOYUNMRJMEDGI-ZBJDZAJPSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCC=O |

规范 SMILES |

CCCCCCCCCCCCCCCC=O |

产品来源 |

United States |

Foundational & Exploratory

What is Hexadecanal-d5 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hexadecanal-d5, a deuterated analog of the naturally occurring long-chain fatty aldehyde, hexadecanal. This guide details its chemical properties, its critical role as an internal standard in quantitative analysis, and its application in studying the sphingolipid metabolic pathway.

Core Chemical Properties of this compound

This compound is a synthetic, stable isotope-labeled version of hexadecanal, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for mass spectrometry-based quantification, as it is chemically identical to the endogenous analyte but can be distinguished by its higher mass.

| Property | Value |

| Chemical Name | Hexadecanal-15,15,16,16,16-d5 |

| Synonyms | Palmitaldehyde-d5, 1-Hexadecanal-d5, C16 Aldehyde-d5 |

| CAS Number | 2703602-66-6 |

| Molecular Formula | C₁₆H₂₇D₅O |

| Molecular Weight | 245.49 g/mol |

| Purity | Typically ≥98% isotopic purity (d₅) |

| Physical State | Solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. |

| Storage | Store at -20°C for long-term stability. |

Role in Sphingolipid Metabolism

Hexadecanal is a key product of the enzymatic cleavage of sphingosine-1-phosphate (S1P) by S1P lyase. This reaction is a critical step in the catabolism of sphingolipids, a class of lipids that play crucial roles in cell signaling, proliferation, and apoptosis. The quantification of hexadecanal can, therefore, provide insights into the activity of S1P lyase and the overall flux of the sphingolipid metabolic pathway.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate and precise quantification of endogenous hexadecanal in biological samples using mass spectrometry, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

General Workflow for Quantification

Detailed Methodologies

1. Sample Preparation and Lipid Extraction

This protocol is a general guideline and may require optimization based on the specific biological matrix.

-

Materials:

-

Biological sample (e.g., 100 µL plasma or 1x10⁶ cells)

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

-

Procedure:

-

To the biological sample in a glass centrifuge tube, add a known amount of this compound internal standard (e.g., 10 µL of a 1 µg/mL solution).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

2. Derivatization for GC-MS Analysis

Fatty aldehydes often require derivatization to improve their volatility and ionization efficiency for GC-MS analysis. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

-

Materials:

-

Dried lipid extract

-

PFBHA solution (e.g., 10 mg/mL in pyridine)

-

Hexane

-

Saturated NaCl solution

-

-

Procedure:

-

To the dried lipid extract, add 50 µL of the PFBHA solution.

-

Incubate the mixture at 60°C for 30 minutes.

-

After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

-

Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the derivatized aldehydes to a new vial for GC-MS analysis.

-

3. GC-MS Instrumental Analysis

The following are typical starting parameters that should be optimized for the specific instrument and application.

-

Gas Chromatograph:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless)

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Hexadecanal derivative: Monitor characteristic fragment ions.

-

This compound derivative: Monitor the corresponding fragment ions with a +5 m/z shift.

-

-

4. Quantification

Quantification is based on the ratio of the peak area of the endogenous hexadecanal derivative to the peak area of the this compound derivative. A calibration curve should be prepared using known concentrations of unlabeled hexadecanal and a fixed concentration of this compound to determine the concentration in unknown samples.

This technical guide provides a foundational understanding of this compound and its application in quantitative research. For specific applications, further optimization of the described protocols is recommended to achieve the best results.

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Hexadecanal-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity of Hexadecanal-d5, a deuterated analog of the endogenous long-chain fatty aldehyde, hexadecanal. This document is intended to be a valuable resource for researchers in various fields, including lipidomics, metabolic studies, and drug development, who utilize isotopically labeled internal standards for quantitative analysis.

Introduction

Hexadecanal, also known as palmitaldehyde, is a 16-carbon saturated fatty aldehyde that plays a significant role in various biological processes. It is a key intermediate in the catabolism of sphingosine-1-phosphate (S1P), a critical signaling sphingolipid involved in cell proliferation, survival, and migration.[1] The irreversible degradation of S1P by S1P lyase yields phosphoethanolamine and hexadecenal, which is subsequently reduced to hexadecanal. Furthermore, hexadecanal is a substrate for fatty aldehyde dehydrogenase (FALDH), an enzyme that oxidizes it to hexadecanoic acid. Dysregulation of hexadecanal metabolism has been implicated in certain pathological conditions, such as the genetic disorder Sjögren-Larsson syndrome, which is caused by a deficiency in FALDH. Recent studies have also highlighted the role of hexadecanal in modulating cellular stress responses and inducing apoptosis through the JNK signaling pathway.

Given its low endogenous concentrations and rapid metabolism, the accurate quantification of hexadecanal in biological matrices is challenging. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification by mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium-labeled standard exhibits nearly identical physicochemical properties to the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior, while its increased mass allows for its clear distinction from the endogenous counterpart in mass spectra.

This guide details a plausible synthetic route for this compound, outlines methods for determining its isotopic purity, and provides insights into its biological significance through signaling pathway diagrams.

Synthesis of this compound

The synthesis of this compound with deuterium atoms at the terminal end of the alkyl chain (positions 15 and 16) can be achieved through a multi-step process involving the introduction of deuterium followed by the formation of the aldehyde functionality. A common and effective strategy involves the reduction of a terminally deuterated carboxylic acid ester to the corresponding alcohol, followed by a mild oxidation to the aldehyde.

Proposed Synthetic Workflow

Caption: A plausible multi-step synthetic workflow for this compound.

Experimental Protocols

The following is a plausible, detailed experimental protocol for the synthesis of this compound, based on established chemical transformations for analogous compounds.

Step 1: Synthesis of 16,16,16,15,15-d5-Hexadecan-1-ol

A common precursor for terminally deuterated long-chain alkanes is a shorter chain building block that can be extended. For this synthesis, we will consider a convergent approach starting from a commercially available deuterated precursor or a multi-step synthesis to build the deuterated tail. A plausible route involves the use of a deuterated Grignard reagent.

-

Materials: 1-Bromotridecane, Magnesium turnings, Deuterated acetone (acetone-d6), Anhydrous diethyl ether, Deuterated acid (e.g., DCl in D2O), Lithium aluminum deuteride (LiAlD4), Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Prepare a Grignard reagent from 1-bromotridecane and magnesium turnings in anhydrous diethyl ether.

-

React the Grignard reagent with acetone-d6 in anhydrous diethyl ether at 0 °C.

-

Quench the reaction with a saturated solution of ammonium chloride in D2O.

-

Extract the resulting tertiary alcohol and purify by column chromatography.

-

The tertiary alcohol is then dehydrated using a suitable acidic catalyst to yield a mixture of alkenes.

-

The alkene mixture is subjected to hydroboration-oxidation using deuterated reagents (e.g., B2D6 followed by H2O2, NaOH) to yield a terminally deuterated secondary alcohol.

-

Alternatively, a more direct approach would be to start with a commercially available 15,15,16,16,16-d5-hexadecanoic acid.

-

Reduce the deuterated carboxylic acid (or its methyl ester) with a strong reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous THF. The use of LiAlH4 instead of LiAlD4 is crucial to avoid introducing deuterium at the C1 position.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

-

The resulting solid is filtered off, and the organic filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude 16,16,16,15,15-d5-Hexadecan-1-ol is purified by column chromatography on silica gel.

-

Step 2: Oxidation of 16,16,16,15,15-d5-Hexadecan-1-ol to this compound

Mild oxidation conditions are required to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

-

Materials: 16,16,16,15,15-d5-Hexadecan-1-ol, Pyridinium chlorochromate (PCC), Anhydrous dichloromethane (DCM), Celite®.

-

Procedure:

-

Dissolve the deuterated alcohol in anhydrous DCM in a flask equipped with a magnetic stirrer.

-

Add PCC adsorbed on Celite® to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. Commercially available this compound is typically stated to have an isotopic purity of ≥99% for all deuterated forms (d1-d5).[1] This indicates that the sum of the abundances of all molecules containing one to five deuterium atoms is at least 99%.

Quantitative Data

The following table summarizes the key specifications for a typical batch of commercially available this compound.

| Parameter | Value | Reference |

| Chemical Formula | C16H27D5O | [1] |

| Molecular Weight | 245.5 | [1] |

| Isotopic Purity (d1-d5) | ≥99% | [1] |

A more detailed analysis of the isotopic distribution provides the relative abundance of each isotopologue (d0 to d5). While specific batch data can vary, a representative distribution for a d5-labeled compound with high isotopic enrichment would be expected to show the d5 isotopologue as the most abundant species.

| Isotopologue | Description | Expected Relative Abundance |

| d0 | Unlabeled Hexadecanal | < 1% |

| d1 | Hexadecanal with 1 Deuterium | Minor |

| d2 | Hexadecanal with 2 Deuterium | Minor |

| d3 | Hexadecanal with 3 Deuterium | Minor |

| d4 | Hexadecanal with 4 Deuterium | Significant |

| d5 | Hexadecanal with 5 Deuterium | Major (>95%) |

Experimental Protocol for Isotopic Purity Determination

The isotopic purity and distribution of this compound are typically determined using high-resolution mass spectrometry (HRMS).

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a gas chromatograph (GC) or liquid chromatograph (LC).

-

Methodology:

-

A dilute solution of the this compound standard is prepared in a suitable solvent.

-

The sample is introduced into the mass spectrometer. For GC-MS, derivatization to a more volatile species (e.g., an oxime) may be necessary. For LC-MS, electrospray ionization (ESI) can be used, often after derivatization to enhance ionization efficiency.

-

The mass spectrometer is operated in full-scan mode with high resolution to resolve the isotopic peaks of the molecular ion or a characteristic fragment ion.

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (M, M+1, M+2, M+3, M+4, M+5, where M is the mass of the d0 isotopologue).

-

The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum.

-

The contribution of natural C13 isotopes is corrected for to accurately determine the deuterium incorporation.

-

Signaling Pathways Involving Hexadecanal

Hexadecanal is an active metabolite in key cellular signaling pathways. The following diagrams illustrate its involvement in the sphingolipid metabolism and in the induction of apoptosis.

Sphingosine-1-Phosphate (S1P) Degradation Pathway

Caption: The metabolic pathway of Sphingosine-1-Phosphate degradation.

Hexadecanal-Induced Apoptosis Signaling Pathway

Caption: A simplified signaling pathway of Hexadecanal-induced apoptosis.

Conclusion

This compound is an indispensable tool for the accurate quantification of its endogenous counterpart in complex biological samples. This technical guide has provided a detailed overview of a plausible synthetic route for this compound, methods for the rigorous assessment of its isotopic purity, and a summary of its key roles in cellular signaling. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the life sciences, facilitating the effective use of this important internal standard in their studies. The continued availability of high-purity deuterated standards like this compound will undoubtedly contribute to advancing our understanding of lipid metabolism and its role in health and disease.

References

The Biological Role of Endogenous Hexadecanal: A Technical Guide for Researchers

An In-depth Examination of a Key Signaling Aldehyde in Health and Disease

Introduction

Endogenous hexadecanal, a long-chain aliphatic aldehyde, has emerged from relative obscurity to become a molecule of significant interest in various fields of biomedical research. Once primarily considered a simple metabolic intermediate, it is now recognized as a potent signaling molecule with diverse and complex biological roles. This technical guide provides a comprehensive overview of the current understanding of endogenous hexadecanal, tailored for researchers, scientists, and drug development professionals. We delve into its metabolic origins, its multifaceted functions as a social chemosignal and disease biomarker, and the intricate signaling pathways it modulates. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of its molecular interactions to facilitate a deeper understanding of this critical endogenous aldehyde.

Endogenous Production and Metabolism of Hexadecanal

Hexadecanal is primarily generated through the catabolism of sphingolipids, a class of lipids integral to cell membrane structure and signaling. The key enzyme responsible for its direct production is Sphingosine-1-phosphate lyase (S1PL), which catalyzes the irreversible cleavage of sphingosine-1-phosphate (S1P) into phosphoethanolamine and trans-2-hexadecenal.[1][2] This isomer is then readily converted to hexadecanal.

The metabolic pathway is as follows:

-

Sphingolipid Degradation: Complex sphingolipids are broken down to sphingosine.

-

Phosphorylation: Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.

-

Cleavage by S1PL: S1P is irreversibly cleaved by S1PL, an enzyme located in the endoplasmic reticulum, to yield phosphoethanolamine and trans-2-hexadecenal.[3][4][5]

-

Conversion and Further Metabolism: trans-2-Hexadecenal is subsequently metabolized, including reduction to hexadecanal. Hexadecanal itself can be oxidized to hexadecanoic acid (palmitic acid) or reduced to hexadecanol.

Biological Roles of Hexadecanal

Social Chemosignaling and Aggression

One of the most remarkable functions of hexadecanal is its role as a social chemosignal that modulates aggressive behavior in a sex-dependent manner. Although described as having no discernible odor, it is detected by the olfactory system and elicits distinct neurological and behavioral responses.

A key study demonstrated that sniffing hexadecanal blocked aggression in men but triggered aggression in women. Functional magnetic resonance imaging (fMRI) revealed that in both sexes, hexadecanal activated the left angular gyrus, a brain region involved in social cue perception. However, it differentially modulated functional connectivity with a network of brain regions implicated in social appraisal and aggression, including the temporal pole, amygdala, and orbitofrontal cortex. In men, connectivity was increased, while in women it was decreased, mirroring the behavioral outcomes. This suggests a conserved, yet sexually dimorphic, evolutionary mechanism for regulating social behavior.

Biomarker in Preeclampsia

Preeclampsia, a serious hypertensive disorder of pregnancy, is characterized by placental dysfunction and oxidative stress. Hexadecanal has been identified as a potential urinary biomarker for this condition. As a product of lipid peroxidation and sphingolipid metabolism, elevated levels of hexadecanal may reflect the underlying oxidative damage and placental dysfunction central to the pathophysiology of preeclampsia.

One study utilizing untargeted solid-phase microextraction with gas chromatography-mass spectrometry (SPME-GC-MS) on urine samples from pregnant women found hexadecanal to be the most significant metabolite for distinguishing between healthy and preeclamptic individuals.

Table 1: Diagnostic Potential of Urinary Hexadecanal for Preeclampsia

| Parameter | Value | 95% Confidence Interval | Reference |

| Area Under the Curve (AUC) | 0.618 | 0.492–0.737 | |

| Sensitivity | 60% | - | |

| Specificity | 70% | - |

Role in Cellular Signaling: The JNK Pathway

While direct signaling pathways for hexadecanal are still under investigation, studies on its isomer, trans-2-hexadecenal, have provided significant insights. trans-2-Hexadecenal has been shown to induce cytoskeletal reorganization and apoptosis in a c-Jun N-terminal kinase (JNK)-dependent manner.

The proposed signaling cascade involves:

-

Induction of Oxidative Stress: trans-2-Hexadecenal treatment leads to the generation of reactive oxygen species (ROS).

-

Activation of MLK3: The increase in ROS activates Mixed Lineage Kinase 3 (MLK3).

-

Phosphorylation of MKK4/7: MLK3 then phosphorylates and activates the downstream kinases MKK4 and MKK7.

-

JNK Phosphorylation and Activation: MKK4/7, in turn, phosphorylate and activate JNK.

-

Downstream Effects: Activated JNK translocates to the nucleus and mitochondria to regulate the expression and activity of proteins involved in apoptosis, such as c-Jun, Bax, and Bid.

Inhibition of JNK was found to abrogate the cytotoxic effects of trans-2-hexadecenal, confirming the central role of this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taylor Aggression Paradigm - Wikipedia [en.wikipedia.org]

Hexadecanal-d5: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Hexadecanal-d5, a deuterated analog of the saturated fatty aldehyde, hexadecanal. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations to facilitate its use in laboratory settings.

Core Data Presentation

This compound is primarily utilized as an internal standard for the precise quantification of its non-deuterated counterpart, hexadecanal, in various biological samples through mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2703602-66-6 | [1] |

| Molecular Formula | C₁₆H₂₇D₅O | [1] |

| Molecular Weight | 245.5 g/mol | [1] |

| Formal Name | hexadecanal-15,15,16,16,16-d₅ | [1] |

| Synonyms | 1-Hexadecanal-d5, Palmitaldehyde-d5 | |

| Purity | ≥99% deuterated forms (d₁-d₅) |

Experimental Protocols

The accurate quantification of endogenous lipids is crucial for understanding their roles in health and disease. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for mass spectrometry-based quantification as they correct for variability during sample preparation and analysis.

Protocol 1: Quantification of Hexadecanal in Biological Samples using GC-MS with this compound Internal Standard

This protocol outlines a general procedure for the extraction and quantification of hexadecanal from biological matrices.

1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method):

-

To a 1 mL biological sample (e.g., plasma, cell lysate), add a known amount of this compound (e.g., 100 ng) as the internal standard.

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

-

Add 1.25 mL of chloroform and vortex again.

-

Add 1.25 mL of water to induce phase separation and vortex.

-

Centrifuge the mixture at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Dry the organic phase under a gentle stream of nitrogen.

-

The dried lipid extract is now ready for derivatization and GC-MS analysis.

2. Derivatization (Optional but Recommended for Aldehydes):

-

For improved chromatographic performance and detection, fatty aldehydes can be derivatized to more stable and volatile compounds, such as their O-pentafluorobenzyl (PFB) oxime derivatives.

3. GC-MS Analysis:

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of hexadecanal and this compound derivatives.

-

4. Data Analysis:

-

Quantify hexadecanal by constructing a calibration curve using known concentrations of unlabeled hexadecanal and a constant concentration of this compound.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

Protocol 2: Analysis of the JNK Signaling Pathway Activated by Hexadecanal using Western Blotting

Hexadecanal has been shown to be involved in cellular signaling, including the activation of the c-Jun N-terminal kinase (JNK) pathway. This protocol provides a method to assess the phosphorylation of JNK as an indicator of pathway activation.

1. Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T, HeLa) to 70-80% confluency.

-

Treat cells with hexadecanal at various concentrations and time points. Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

4. Western Blotting:

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-JNK (p-JNK) and total JNK overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

-

Quantify the band intensities for p-JNK and total JNK.

-

Normalize the p-JNK signal to the total JNK signal to determine the relative level of JNK activation.

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and Hexadecanal Formation

Hexadecanal is a key metabolite in the sphingolipid degradation pathway. It is produced from the irreversible cleavage of sphingosine-1-phosphate (S1P) by the enzyme S1P lyase. This pathway is crucial for maintaining the balance of bioactive sphingolipids.

Caption: Formation of Hexadecanal in Sphingolipid Metabolism.

Experimental Workflow for Hexadecanal Quantification

The following diagram illustrates the typical workflow for the quantification of hexadecanal in biological samples using this compound as an internal standard.

References

An In-depth Technical Guide on the Solubility and Stability of Hexadecanal-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Hexadecanal-d5, a deuterated analog of the 16-carbon fatty aldehyde, Hexadecanal. This compound is primarily utilized as an internal standard for the quantification of its unlabeled counterpart in various biological and chemical matrices by mass spectrometry (GC-MS or LC-MS).[1][2] Understanding its behavior in organic solvents is critical for accurate sample preparation, storage, and analysis.

Core Properties of this compound

This compound is the deuterated form of Hexadecanal (also known as Palmitaldehyde), a long-chain fatty aldehyde.[3] The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[4]

-

Molecular Formula: C₁₆H₂₇D₅O[1]

-

Molecular Weight: 245.5 g/mol

-

Appearance: Typically supplied as a solution in a volatile solvent like methyl acetate or as a neat oil/solid. The unlabeled form is a white, waxy solid at room temperature.

Solubility Profile

The long aliphatic chain of this compound renders it hydrophobic, dictating its solubility primarily in organic solvents. It is generally insoluble in aqueous solutions. Quantitative solubility data is available from suppliers and is summarized below.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Solubility (at ambient temperature) | Citation |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 30 mg/mL | |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | 30 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 10 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:2) | - | Mixed Aqueous | 0.3 mg/mL |

In addition to the solvents with quantitative data, unlabeled hexadecanal is known to be soluble in other non-polar organic solvents such as hexane, chloroform, and ether.

Stability and Storage Considerations

Long-chain aldehydes like this compound are susceptible to degradation, which can impact the accuracy of experimental results. The primary degradation pathways include oxidation and polymerization.

-

Oxidation: The aldehyde functional group is easily oxidized to a carboxylic acid, especially when exposed to air (oxygen). This is a significant concern for long-term storage.

-

Polymerization/Trimerization: Aldehydes can undergo self-condensation or polymerization, particularly during storage at low temperatures where the compound may solidify.

Recommended Storage Practices:

-

Long-Term Storage: For optimal stability, this compound should be stored at -20°C as supplied by the manufacturer. Supplier data indicates a stability of at least two years under these conditions.

-

Storage in Solution: Once dissolved in an organic solvent, it is crucial to minimize exposure to air and light. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C is best practice. The choice of solvent can also influence stability; one study noted that carbon disulfide appeared to enhance the stability of free fatty aldehydes during storage. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Method for Determining Solubility

This protocol outlines a general procedure for determining the solubility of this compound in a new organic solvent.

-

Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a clean, dry glass vial.

-

Solvent Addition: Using a calibrated pipette, add small, precise volumes of the test solvent (e.g., 50 µL) to the vial.

-

Dissolution: After each addition, vortex the mixture vigorously for 1-2 minutes. Gentle warming in a water bath (not exceeding 40-50°C) can be used to aid dissolution if necessary.

-

Observation: Visually inspect the solution against a dark background for any undissolved particulate matter.

-

Endpoint Determination: Continue adding solvent until the compound is fully dissolved, forming a clear solution. The solubility can then be calculated based on the total volume of solvent added.

-

Confirmation: For a more rigorous assessment, the saturated solution can be centrifuged or filtered, and the concentration of the supernatant analyzed by GC-MS or LC-MS.

Protocol 2: Assessing Stability by GC-MS

This protocol describes a method to evaluate the stability of this compound in a chosen solvent over time.

-

Solution Preparation: Prepare a stock solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).

-

Initial Analysis (T=0): Immediately after preparation, analyze the solution via GC-MS to establish a baseline chromatogram and mass spectrum. This confirms the initial purity and concentration.

-

Storage: Aliquot the stock solution into several vials, flush with an inert gas, seal tightly, and store under the desired conditions (e.g., -20°C, 4°C, room temperature).

-

Time-Point Analysis: At regular intervals (e.g., 1 day, 1 week, 1 month), retrieve a vial and re-analyze it by GC-MS.

-

Data Evaluation: Compare the peak area of the this compound at each time point to the initial (T=0) measurement. The appearance of new peaks may indicate the formation of degradation products (e.g., the corresponding carboxylic acid). A significant decrease in the parent compound's peak area indicates instability.

Visualized Workflows and Relationships

Diagram 1: Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate solvent for this compound based on the experimental requirements.

Caption: Logic for selecting a suitable solvent for this compound.

Diagram 2: Experimental Workflow for Quantification

This diagram shows a typical workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

Caption: Workflow for quantifying endogenous hexadecanal using d5-standard.

References

Where to purchase Hexadecanal-d5 for research purposes

For researchers, scientists, and professionals in drug development requiring Hexadecanal-d5 for their work, several reputable suppliers offer this deuterated aldehyde for research purposes. This guide provides an overview of key suppliers and the technical specifications of the available products.

Overview of this compound

This compound is a deuterated form of Hexadecanal, a 16-carbon saturated fatty aldehyde. It is commonly used as an internal standard in mass spectrometry-based quantification of its unlabeled counterpart, Hexadecanal.[1][2][3] This stable isotope-labeled compound is crucial for accurate measurements in various biological studies, particularly in lipidomics and research on metabolic pathways.

Key Suppliers

This compound is available from several specialized chemical suppliers. Below is a summary of prominent vendors and their product offerings.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Formulation |

| Cayman Chemical | 2703602-66-6 | C₁₆H₂₇D₅O | 245.5 | ≥99% deuterated forms (d₁-d₅) | A solution in methyl acetate |

| Santa Cruz Biotechnology | 629-80-1 (unlabeled) | C₁₆H₂₇D₅O | 245.5 | Not specified | Not specified |

| Chem-Impex | 629-80-1 (unlabeled) | C₁₆H₃₂O (unlabeled) | 240.43 (unlabeled) | ≥ 97% (GC) (unlabeled) | White to almost white powder to crystal (unlabeled) |

It is important to note that Santa Cruz Biotechnology and Chem-Impex list the CAS number for the unlabeled form of Hexadecanal. Researchers should verify the isotopic labeling of the product with these suppliers before purchasing.

Purchasing and Availability

Cayman Chemical offers this compound directly and through a network of distributors, including:

-

Cambridge Bioscience : Serving the UK, Ireland, Europe, USA, and the rest of the world.[4]

-

Biomol.com : A distributor based in Germany.[2]

-

Labchem : Another distributor for Cayman Chemical products.

Santa Cruz Biotechnology (SCBT) also lists this compound as available for purchase. They note that the product is classified as a Dangerous Good for transport, which may incur additional shipping charges.

All suppliers specify that this compound is intended for research use only and not for diagnostic or therapeutic use.

Technical and Safety Information

This compound is the 16-carbon aldehyde analog of palmitic acid. It is involved in biological processes such as being a major component of plasmalogen and being produced from the cleavage of sphingosine-1-phosphate (S1P) by S1P lyase 1.

Storage and Stability:

-

Cayman Chemical recommends storing their this compound solution at -20°C and states a stability of ≥ 2 years. They ship the product on wet ice in the continental US.

-

Chem-Impex recommends storing the unlabeled Hexadecanal at 0 - 8 °C.

Solubility:

-

Cayman Chemical provides solubility information for their product in various solvents: DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, and Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml.

For detailed experimental protocols involving this compound, it is recommended to consult scientific literature in your specific field of research. The "Materials and Methods" sections of publications often provide information on how this and similar internal standards are used in experimental workflows.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for utilizing this compound as an internal standard in a quantitative mass spectrometry experiment.

Caption: A typical workflow for the quantification of Hexadecanal using this compound as an internal standard.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, particularly deuterated aldehydes, are increasingly vital tools in pharmaceutical research and development. Their use in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative assays underscores their importance.[1][] The substitution of protium with deuterium can significantly alter metabolic pathways, often leading to improved pharmacokinetic profiles and reduced toxicity.[] However, the unique isotopic nature of these compounds does not negate the inherent hazards associated with the aldehyde functional group. Aldehydes are a class of reactive organic compounds that can pose significant health and safety risks if not handled properly.[1][3] This in-depth technical guide provides comprehensive safety and handling guidelines for deuterated aldehydes, tailored for researchers, scientists, and drug development professionals. It covers hazard identification, exposure control, emergency procedures, and detailed experimental protocols for safety assessment, ensuring a secure laboratory environment.

Hazard Identification and Classification

Deuterated aldehydes, much like their non-deuterated counterparts, are classified based on a range of hazardous properties. The primary hazards include flammability, toxicity (oral, dermal, and inhalation), skin and eye irritation, and potential carcinogenicity. It is crucial to consult the Safety Data Sheet (SDS) for each specific deuterated aldehyde before use.

1.1. General Hazards of Aldehydes

Aldehydes are characterized by the presence of a carbonyl group (C=O). This functional group is responsible for their reactivity and associated hazards. Common hazards include:

-

Flammability: Many low-molecular-weight aldehydes are volatile and highly flammable, with vapors that can form explosive mixtures with air.

-

Toxicity: Aldehydes can be toxic if ingested, inhaled, or absorbed through the skin. Acute exposure can lead to irritation of the respiratory tract, eyes, and skin, while chronic exposure may have more severe health consequences.

-

Reactivity: Aldehydes are reactive compounds that can undergo self-polymerization or react vigorously with other chemicals, such as oxidizing agents, strong acids, and bases.

1.2. Isotopic Effects on Reactivity and Toxicity

The presence of deuterium in place of protium at the formyl carbon (the C-H bond of the aldehyde group) can influence the reactivity of the molecule. This is known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for reactions where this bond is broken. While this may slightly alter the reactivity profile, it should not be assumed that deuterated aldehydes are less hazardous than their non-deuterated analogs. The overall toxicological profile is generally considered to be similar.

Quantitative Data on Deuterated Aldehydes

The following tables summarize key quantitative data for a selection of deuterated and non-deuterated aldehydes to facilitate comparison and risk assessment.

Table 1: Physical and Chemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) |

| Formaldehyde-d2 | 1664-98-8 | CD₂O | 32.04 | -19 | -92 | - |

| Formaldehyde | 50-00-0 | CH₂O | 30.03 | -19 | -92 | - |

| Acetaldehyde-d4 | 1632-89-9 | C₂D₄O | 48.08 | 20.2 | -123.5 | -38 |

| Acetaldehyde | 75-07-0 | C₂H₄O | 44.05 | 20.2 | -123.5 | -38 |

| Propionaldehyde | 123-38-6 | C₃H₆O | 58.08 | 46-50 | -81 | -9 |

| Butyraldehyde | 123-72-8 | C₄H₈O | 72.11 | 74.8 | -99 | -12 |

| Benzaldehyde-d1 | 22114-93-8 | C₇H₅DO | 107.13 | 178-179 | -26 | 63 |

| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 | 178-179 | -26 | 63 |

| Crotonaldehyde | 4170-30-3 | C₄H₆O | 70.09 | 102 | -76.5 | 13 |

Table 2: Toxicity Data

| Compound | Route | Species | LD50 / LC50 | Reference |

| Formaldehyde | Oral | Rat | 100 mg/kg | |

| Inhalation | Rat | 250 ppm (4h) | ||

| Acetaldehyde | Oral | Rat | 700 mg/kg | |

| Inhalation | Rat | 13,300 ppm (4h) | ||

| Propionaldehyde | Oral | Rat | 1410 mg/kg | |

| Dermal | Rabbit | 3980 mg/kg | ||

| Inhalation | Rat | 26000 ppm (0.5h) | ||

| Butyraldehyde | Oral | Rat | 2490 mg/kg | |

| Dermal | Rabbit | 3880 mg/kg | ||

| Inhalation | Rat | 4000 ppm (4h) | ||

| Benzaldehyde | Oral | Rat | 1300 mg/kg | |

| Dermal | Rabbit | >1250 mg/kg | ||

| Crotonaldehyde | Oral | Rat | 205 mg/kg | |

| Dermal | Rabbit | 300 mg/kg | ||

| Inhalation | Rat | 12.1 mg/L (15 min) |

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the integrity of deuterated aldehydes.

3.1. Engineering Controls

-

Fume Hood: All work with deuterated aldehydes should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE program is essential. The following should be considered minimum requirements:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or holes before use.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: In situations where fume hood use is not feasible or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

3.3. Hygiene Practices

-

Avoid skin and eye contact.

-

Wash hands thoroughly after handling deuterated aldehydes, even if gloves were worn.

-

Do not eat, drink, or smoke in areas where these chemicals are handled or stored.

3.4. Storage Requirements

-

Containers: Store in tightly sealed, properly labeled containers.

-

Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Incompatibilities: Segregate from oxidizing agents, strong acids, strong bases, and other incompatible materials.

-

Inert Atmosphere: For particularly sensitive or reactive aldehydes, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving deuterated aldehydes.

4.1. Spills

For small spills (manageable by trained laboratory personnel):

-

Alert personnel in the immediate area.

-

Evacuate non-essential personnel.

-

Ensure adequate ventilation and eliminate all ignition sources.

-

Don appropriate PPE , including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

-

Properly dispose of all contaminated materials as hazardous waste.

For large spills:

-

Evacuate the area immediately.

-

Activate the nearest fire alarm and contact emergency services.

-

Provide emergency responders with the specific details of the spilled chemical from the SDS.

Caption: Decision workflow for responding to a deuterated aldehyde spill.

4.2. Fire

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

-

Do not use a solid stream of water, as it may scatter and spread the fire.

-

If the fire is large or cannot be extinguished, evacuate the area and call emergency services.

4.3. First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All deuterated aldehyde waste, including contaminated materials from spill cleanups, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Segregation: Do not mix aldehyde waste with other incompatible waste streams.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

Caption: Process for the proper disposal of deuterated aldehyde waste.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the safety of deuterated aldehydes. These protocols are based on established guidelines and can be adapted for specific compounds.

6.1. Protocol for Assessing Acute Inhalation Toxicity (Adapted from OECD Guideline 403)

This protocol outlines a procedure for determining the acute inhalation toxicity of a volatile deuterated aldehyde in rodents.

-

Objective: To determine the median lethal concentration (LC50) of a deuterated aldehyde following a 4-hour inhalation exposure.

-

Materials:

-

Test substance (deuterated aldehyde)

-

Young adult laboratory rats (e.g., Sprague-Dawley), 8-12 weeks old, of a single sex.

-

Whole-body or nose-only inhalation exposure chamber.

-

Vapor generation and delivery system.

-

Analytical equipment for monitoring chamber concentration (e.g., gas chromatograph).

-

Standard laboratory animal caging and husbandry supplies.

-

-

Methodology:

-

Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to the study.

-

Dose Range Finding: Conduct a preliminary range-finding study with a small number of animals to determine the appropriate concentration range for the main study.

-

Exposure:

-

Divide animals into at least three test groups and one control group (exposed to air only).

-

Place animals in the inhalation chamber.

-

Generate a stable vapor concentration of the deuterated aldehyde and deliver it to the chamber for a continuous 4-hour period.

-

Monitor and record the chamber concentration, temperature, and humidity at regular intervals.

-

-

Post-Exposure Observation:

-

After the 4-hour exposure, remove the animals from the chamber and return them to their cages.

-

Observe animals for signs of toxicity and mortality at least once daily for 14 days.

-

Record body weights before the exposure and at days 7 and 14 post-exposure.

-

-

Data Analysis:

-

Calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

-

Document all clinical signs of toxicity and any gross pathological findings at necropsy.

-

-

6.2. Protocol for Assessing Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

This protocol describes a method for evaluating the potential of a deuterated aldehyde to cause skin irritation or corrosion.

-

Objective: To determine the irritant or corrosive potential of a deuterated aldehyde when applied to the skin.

-

Materials:

-

Test substance (deuterated aldehyde).

-

Healthy young adult albino rabbits.

-

Gauze patches and semi-occlusive dressings.

-

Clippers for fur removal.

-

-

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, remove the fur from a small area (approx. 6 cm²) on the back of each rabbit.

-

Application:

-

Apply 0.5 mL (for liquids) or 0.5 g (for solids/semi-solids) of the deuterated aldehyde to a gauze patch and apply it to the prepared skin area.

-

Cover the patch with a semi-occlusive dressing.

-

-

Exposure:

-

Expose the skin to the test substance for 4 hours.

-

After the exposure period, remove the dressing and patch and gently clean the skin to remove any residual test substance.

-

-

Observation and Scoring:

-

Examine the treated skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Score the skin reactions according to a standardized grading scale (e.g., Draize scale).

-

-

Data Analysis:

-

Calculate the primary irritation index for each animal.

-

Classify the substance based on the severity and reversibility of the observed skin reactions.

-

-

6.3. Protocol for Assessing Chemical Reactivity and Stability

This protocol provides a framework for evaluating the reactivity of a deuterated aldehyde with common laboratory chemicals and its stability under various conditions.

-

Objective: To identify potential hazardous reactions and determine the stability of a deuterated aldehyde.

-

Materials:

-

Deuterated aldehyde.

-

Common laboratory reagents (e.g., strong acids, strong bases, oxidizing agents, reducing agents).

-

Small-scale reaction vessels (e.g., vials, test tubes).

-

Analytical instrumentation for monitoring the reaction (e.g., NMR, GC-MS, temperature probe).

-

Controlled environment chamber (for stability testing).

-

-

Methodology for Reactivity Screening:

-

Small-Scale Testing: In a well-ventilated fume hood, combine a small amount of the deuterated aldehyde with a small amount of the test reagent in a reaction vessel.

-

Observation: Carefully observe for any signs of a reaction, such as gas evolution, color change, precipitation, or a significant temperature change.

-

Analysis: If a reaction is observed, analyze the products to understand the reaction pathway.

-

Documentation: Record all observations and analytical results.

-

-

Methodology for Stability Testing:

-

Sample Preparation: Prepare several small, sealed samples of the deuterated aldehyde.

-

Stress Conditions: Expose the samples to various stress conditions, such as elevated temperature, UV light, and humidity, for a defined period.

-

Analysis: At regular intervals, analyze the samples using a validated analytical method (e.g., HPLC, GC) to quantify the amount of the deuterated aldehyde remaining and to identify any degradation products.

-

Data Analysis: Determine the degradation rate and identify the degradation pathways to establish the shelf-life and appropriate storage conditions.

-

Caption: The hierarchy of controls for mitigating laboratory hazards.

Conclusion

Deuterated aldehydes are invaluable in modern drug discovery and development. However, their safe and effective use hinges on a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of deuterated aldehydes. By adhering to these guidelines, researchers can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. Continuous vigilance, proper training, and a commitment to safety are paramount when working with these reactive and potentially hazardous compounds.

References

A Technical Guide to Hexadecanal and its Role in Human Social Chemosignaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanal (HEX) is a human-emitted volatile organic compound that functions as a social chemosignal, modulating aggressive behavior in a sex-dependent manner. Despite having no perceptible odor, HEX exposure triggers distinct neural and behavioral responses in men and women. In men, it attenuates aggression, whereas in women, it amplifies it. This divergent effect is rooted in the differential modulation of functional connectivity between brain regions critical for social cognition and aggression. This document provides an in-depth overview of the primary research, detailing the neurobiological mechanisms, experimental methodologies, and key quantitative findings related to hexadecanal's role in human social interaction.

Introduction: The Chemical Basis of Social Behavior

Chemical communication is a fundamental and widespread modality for interaction throughout the animal kingdom, influencing behaviors from mating to territoriality.[1] In mammals, volatile chemical signals, often referred to as pheromones, can trigger or block aggression.[2][3][4] While the existence of human pheromones has been a subject of debate, recent evidence points to specific molecules that influence human behavior and physiology.[2]

One such molecule is hexadecanal (HEX), a volatile aldehyde found on human skin and in particular abundance on the scalp of newborn infants. Research has identified HEX as a potent social chemosignal that, despite being odorless, significantly and robustly modulates human aggression. The most striking feature of HEX's effect is its sexual dimorphism: it blocks aggression in males while triggering it in females. This finding suggests a potential evolutionary mechanism for regulating parental behavior, where HEX may simultaneously reduce male infanticidal tendencies and enhance maternal protective aggression. This guide synthesizes the pivotal research on HEX, focusing on the neural circuits it modulates and the experimental frameworks used to elucidate its function.

Neurobiological Mechanism and Signaling Pathway

Exposure to hexadecanal initiates a cascade of neural events that differ between sexes, culminating in opposing behavioral outcomes. The primary brain region implicated in the initial processing of this chemosignal is the left angular gyrus (AG), a hub for social cognition and the integration of social cues.

Upon sniffing HEX, both men and women exhibit increased activity in the left angular gyrus. However, the crucial divergence occurs in how the angular gyrus communicates with a key network of brain regions responsible for social appraisal and the execution of aggressive behavior. This network includes the temporal pole, the amygdala, and the orbitofrontal cortex (OFC).

-

In Men: Exposure to HEX leads to an increase in functional connectivity between the left angular gyrus and the social-aggression network (temporal pole, amygdala, OFC). This heightened connectivity is associated with greater social regulation and a subsequent reduction in aggressive behavior.

-

In Women: The opposite effect is observed. HEX exposure decreases the functional connectivity between the left angular gyrus and this same network. This decoupling is linked to a reduction in top-down social regulation, resulting in an increase in aggressive responses.

This sex-specific modulation of a core social-emotional brain network represents the mechanistic heart of hexadecanal's influence on human aggression.

Key Experimental Protocols

The behavioral and neuroimaging findings related to hexadecanal were established using validated aggression paradigms, often in conjunction with functional magnetic resonance imaging (fMRI).

Participant Recruitment and Screening

-

Subjects: Healthy adult male and female volunteers were recruited.

-

Screening: Participants were screened for any history of neurological or psychiatric disorders and to ensure a normal sense of smell (normosmia).

Chemosignal Delivery

-

Stimulus: Hexadecanal (HEX) was used as the active chemosignal. A control substance (e.g., vehicle solvent) was used for comparison.

-

Delivery Method: For behavioral experiments outside of an MRI scanner, the stimulus was often applied to a sticky pad affixed to the participant's upper lip. For fMRI experiments, a computer-controlled olfactometer was used to deliver precise, timed wafts of HEX or the control substance through a nasal cannula.

Behavioral Aggression Paradigms

Two primary paradigms were used to provoke and measure aggression:

-

Taylor Aggression Paradigm (TAP):

-

Provocation: Participants played a computer game against a supposed human partner (actually a computer algorithm) involving the division of money. The "partner" consistently made unfair offers, keeping most of the money for itself.

-

Aggression Measurement: Following the provocation, participants were given the opportunity to "punish" their partner by administering a loud, unpleasant noise blast. The intensity and duration of the selected noise blast served as the quantitative measure of aggression.

-

-

Point Subtraction Aggression Paradigm (PSAP) (fMRI):

-

Provocation: Participants played a game where their computer opponent would occasionally steal money from them.

-

Aggression Measurement: Participants had the ability to retaliate by docking money from their opponent, even though this action provided no personal monetary gain. The frequency and magnitude of this punitive action were used to quantify aggression.

-

fMRI Data Acquisition and Analysis

-

Scanner: Data was acquired using a standard 3-Tesla MRI scanner.

-

Sequences: T2*-weighted echo-planar imaging (EPI) sequences were used to measure the blood-oxygen-level-dependent (BOLD) signal, an indirect marker of neural activity.

-

Analysis:

-

General Linear Model (GLM): Used to identify brain regions, such as the left angular gyrus, that showed significantly increased activity during HEX exposure compared to the control condition.

-

Psycho-Physiological Interaction (PPI): A functional connectivity analysis was performed to determine how the correlation in activity between a seed region (the left angular gyrus) and other brain regions (temporal pole, amygdala, OFC) was modulated by the psychological context (exposure to HEX vs. control).

-

Quantitative Data Summary

The primary study by Mishor et al. (2021) provides quantitative evidence for the sex-divergent effects of hexadecanal on aggression. The data below is from the fMRI experiment using the Point Subtraction Aggression Paradigm (PSAP). Aggression was quantified using an Aggression/Provocation Ratio (APR).

| Group | Condition | Mean APR (± SD) | Statistical Test (vs. Control) | Z-score | p-value | Effect Size (r) | Source |

| Men | Control | 1.12 (± 1.43) | Wilcoxon signed-rank test | 2.18 | 0.03 | 0.45 | |

| Hexadecanal | 0.88 (± 1.08) | ||||||

| Women * | Control | 1.07 (± 1.03) | Wilcoxon signed-rank test | 2.15 | 0.03 | 0.43 | |

| Hexadecanal | 1.32 (± 1.31) |

Note: Data for women are presented after the removal of two statistical outliers as reported in the source study for clarity of the effect.

Conclusion and Implications for Drug Development

The research on hexadecanal provides compelling evidence for the role of single-molecule chemosignals in modulating complex human social behaviors. The identification of a specific neural circuit—centered on the left angular gyrus and its connectivity to the social-aggression network—that is differentially modulated in men and women opens new avenues for understanding the neurobiology of aggression.

For drug development professionals, these findings are significant for several reasons:

-

Novel Therapeutic Target: The neural pathway modulated by HEX could represent a novel target for therapeutic interventions aimed at regulating aggression and social-emotional responses.

-

Sex-Specific Pharmacology: The pronounced sex-specific effects of HEX underscore the critical importance of considering sex as a biological variable in the development of drugs targeting neuropsychiatric conditions.

-

Non-Invasive Administration: The olfactory route of administration highlights the potential for developing non-invasive therapies that can directly modulate central nervous system activity.

Future research should aim to further delineate the receptor mechanisms for hexadecanal and explore the therapeutic potential of HEX analogs in clinical populations characterized by dysregulated aggression.

References

- 1. TPWD: Chemical Communication -- Young Naturalist [tpwd.texas.gov]

- 2. Sniffing the human body volatile hexadecanal blocks aggression in men but triggers aggression in women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sniffing the human body volatile hexadecanal blocks aggression in men but triggers aggression in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Hexadecanal-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Hexadecanal-d5, a deuterated analog of the long-chain fatty aldehyde, hexadecanal. Understanding the fragmentation patterns of this isotopically labeled compound is critical for its use as an internal standard in quantitative bioanalytical assays and for elucidating metabolic pathways. This document details the expected fragmentation behavior under electron ionization (EI) and provides a foundational understanding for researchers in metabolomics, lipidomics, and drug development.

Core Principles of Aldehyde Fragmentation

Electron ionization mass spectrometry (EI-MS) is a powerful technique for the structural analysis of organic compounds.[1] The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation into smaller, characteristic ions.[1] For long-chain aldehydes like hexadecanal, fragmentation patterns are influenced by the carbonyl group and the long alkyl chain. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1), a formyl radical (M-29), and a molecule of water (M-18).[2][3] Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a prominent fragmentation route.[4]

Expected Fragmentation of this compound

Hexadecanal has a molecular weight of 240.42 g/mol . The introduction of five deuterium atoms in this compound increases its molecular weight. The precise location of the deuterium atoms is crucial for predicting the mass shifts of the resulting fragments. Assuming the deuterium labels are on the alkyl chain, the fragmentation patterns will be shifted accordingly.

The mass spectrum of unlabeled hexadecanal shows several characteristic peaks. Based on this and the general principles of aldehyde fragmentation, we can predict the major fragments for this compound.

Key Fragmentation Pathways

The fragmentation of this compound is expected to follow several key pathways, initiated by the formation of the molecular ion [M]•+. The subsequent fragmentation provides structural information about the molecule.

Caption: Primary fragmentation pathways of this compound.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the major fragments of Hexadecanal and the expected corresponding values for this compound. The exact m/z values for deuterated fragments will depend on the specific location of the deuterium atoms.

| Fragmentation Event | Unlabeled Hexadecanal (m/z) | This compound (Predicted m/z) | Description |

| Molecular Ion | 240 | 245 | The intact molecule with one electron removed. |

| [M-1] | 239 | 244 or 243 | Loss of a hydrogen or deuterium radical. |

| [M-18] | 222 | 227 or 226 | Loss of a water molecule (H₂O or HDO). |

| [M-29] | 211 | 216 or 215 | Loss of a formyl radical (CHO or CDO). |

| Alpha-Cleavage | Varies | Varies | Fission of the C-C bond adjacent to the carbonyl group. |

| McLafferty Rearrangement | Varies | Varies | A characteristic rearrangement for carbonyl compounds. |

Experimental Protocols

While specific experimental conditions can vary, a general methodology for analyzing this compound by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane or ethyl acetate.

-

Serial Dilution: Perform serial dilutions to create working standards for calibration and quality control.

-

Derivatization (Optional): For improved chromatographic properties and mass spectral characteristics, aldehydes can be derivatized, for example, to their dimethyl acetals.

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for separating long-chain aldehydes.

-

Inlet: Splitless or split injection at a temperature of 250-280°C.

-

Oven Program: A temperature gradient is employed to ensure good separation and peak shape. For example, start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound provides a wealth of structural information. By understanding the fundamental fragmentation pathways of long-chain aldehydes and accounting for the mass shifts introduced by deuterium labeling, researchers can confidently identify and quantify this important internal standard. The methodologies and data presented in this guide serve as a valuable resource for developing and validating analytical methods in various scientific disciplines.

References

A Technical Guide to the Quantification of Hexadecanal in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the quantification of hexadecanal in human plasma. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the current methodologies, available quantitative data, and the biological context of this long-chain aldehyde. This document summarizes key experimental protocols, presents available data in a structured format, and visualizes relevant biological pathways and workflows.

Introduction

Hexadecanal, a 16-carbon saturated fatty aldehyde, is an endogenous metabolite involved in various biological processes. Its unsaturated counterpart, (2E)-hexadecenal, is a key product of sphingolipid metabolism, generated through the enzymatic cleavage of sphingosine-1-phosphate by sphingosine-1-phosphate lyase (S1P lyase)[1]. The accurate quantification of hexadecanal and related long-chain aldehydes in plasma is crucial for understanding their physiological and pathological roles, and for the development of potential biomarkers for various diseases. However, the analysis of these compounds presents significant challenges due to their low volatility, poor ionization efficiency in mass spectrometry, and high reactivity[2]. This guide delves into the established methods to overcome these challenges and provides a summary of the current state of knowledge.

Quantitative Data Summary

Direct quantitative data for hexadecanal in human plasma is notably scarce in the current scientific literature. While methods for its detection have been developed, comprehensive studies reporting concentration ranges in healthy or diseased populations are limited. One key study identified and quantified the related compound, (2E)-hexadecenal, in human plasma for the first time but did not provide a range of concentrations from a cohort[1]. However, studies quantifying other long-chain aldehydes in human plasma provide a valuable reference for expected concentration ranges and analytical approaches. The following table summarizes available quantitative data for long-chain aldehydes in human plasma.

| Aldehyde | Analytical Method | Derivatization Reagent | Sample Type | Concentration Range | Study Population | Reference |

| (2E)-Hexadecenal | LC-ESI-QTOF-MS/MS | DAIH | Human Plasma | Not Reported | Not Specified | Lüth et al. (2012)[1] |

| Hexanal | HS-SPME-GC-MS | PFBHA | Human Blood | 0.006 nM (LOD) | Not Specified | Deng et al. (2004)[3] |

| Heptanal | HS-SPME-GC-MS | PFBHA | Human Blood | 0.005 nM (LOD) | Not Specified | Deng et al. (2004) |

| Various Aldehydes (C1-C7) | HS-GC-MS | None | Human Blood | µg/L range | Bladder Cancer Patients and Controls | Simultaneous determination... (2019) |

| 19 Aldehydes | SPME-GC-HRMS | Acid Hydrolysis | Human Serum | 0.1-50 µg/L (LODs) | Smokers and Non-smokers | Quantification of 19 Aldehydes... (2018) |

Note: DAIH = 2-diphenylacetyl-1,3-indandione-1-hydrazone; PFBHA = O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride; HS-SPME = Headspace Solid-Phase Microextraction; LC-ESI-QTOF-MS/MS = Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Tandem Mass Spectrometry; GC-MS = Gas Chromatography-Mass Spectrometry; HRMS = High-Resolution Mass Spectrometry; LOD = Limit of Detection.

Experimental Protocols

The quantification of hexadecanal in plasma necessitates a multi-step process involving sample preparation, derivatization, and instrumental analysis. The following protocol is based on the highly sensitive and specific method developed by Lüth et al. (2012) for the analysis of (2E)-hexadecenal, which is directly applicable to hexadecanal.

Protocol: Quantification of (2E)-Hexadecenal in Human Plasma by LC-ESI-QTOF-MS/MS

1. Sample Preparation and Extraction:

-

To 30 µL of human plasma, add an internal standard (e.g., a deuterated analog of hexadecanal).

-

Add 100 µL of methanol to precipitate proteins.

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant.

2. Derivatization with DAIH:

-

To the supernatant, add 50 µL of a 1 mg/mL solution of 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) in methanol.

-

Add 10 µL of glacial acetic acid to catalyze the reaction.

-

Incubate the mixture at 60°C for 30 minutes.

-

After incubation, evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis.

3. Instrumental Analysis (LC-ESI-QTOF-MS/MS):

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure separation of the derivatized analyte from other plasma components.

-

Flow Rate: A typical flow rate of 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (QTOF).

-

Data Acquisition: Perform tandem MS (MS/MS) experiments by selecting the precursor ion of the DAIH-derivatized hexadecanal and fragmenting it to produce characteristic product ions for quantification.

-

Quantification: Use the peak area ratio of the analyte to the internal standard for quantification against a calibration curve prepared with known concentrations of the hexadecanal standard.

-

This method achieves a remarkable limit of detection of 1 fmol per 30 µL sample, highlighting its suitability for detecting the low endogenous levels of hexadecenal in plasma.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and analytical procedures, the following diagrams were generated using the DOT language.

Caption: Experimental workflow for hexadecanal quantification in plasma.

Caption: JNK signaling pathway activated by (2E)-hexadecenal.

Conclusion

The quantification of hexadecanal in human plasma is a challenging yet crucial area of research. While highly sensitive LC-MS/MS methods with derivatization have been developed, there is a clear need for studies that report the concentration ranges of hexadecanal in well-defined human cohorts to establish reference values and explore its potential as a clinical biomarker. The provided experimental protocol offers a robust starting point for researchers entering this field. Furthermore, understanding the involvement of hexadecanal and its metabolites in signaling pathways, such as the JNK pathway, will be vital in elucidating their roles in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies.

References

Methodological & Application

Application Note and Protocol: Quantitative Lipidomics Analysis Using Hexadecanal-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction